2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride
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Overview
Description
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a cyclopropane derivative with a pyrrole precursor under acidic conditions . The reaction conditions often require the use of strong acids like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Known for its use in photochemical reactions and material science.
Spiro[cyclopropane-1,2’-pyrazoles]: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity and stability, making it a valuable scaffold in drug design .
Biological Activity
2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride is a compound of interest due to its unique structural features and potential biological activities. The spirocyclic structure, which includes a cyclopenta[c]pyrrole moiety, suggests a range of pharmacological properties that warrant investigation.
Chemical Structure and Properties
The compound has the molecular formula C9H14ClF2N, featuring a spiro arrangement that contributes to its biological activity. The presence of fluorine atoms may enhance its metabolic stability and bioavailability, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research on compounds related to 2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] has indicated various biological activities. Similar spirocyclic compounds have demonstrated antifungal, antibacterial, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound and its analogs.
Antifungal Activity
One study investigated the inhibitory effects of nitrogenous metabolites from marine-derived actinomycetes, which included derivatives of cyclopenta[c]pyrrole. These compounds exhibited moderate inhibitory effects against Candida albicans, with IC50 values indicating potential as antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological efficacy of new compounds. In studies involving spirocyclic structures, modifications to the substituents on the pyrrole ring have been shown to significantly influence their biological activity. For example, variations in halogen substitutions can enhance or diminish antibacterial properties .
Case Studies
Case Study 1: Antifungal Evaluation
A recent investigation into the antifungal properties of marine-derived pyrrole alkaloids revealed that certain derivatives inhibited Candida albicans isocitrate lyase with varying potency. The study provided insight into how structural modifications influence activity and highlighted the potential for developing new antifungal agents based on these findings .
Case Study 2: Anticancer Activity
In another study focusing on cyclopenta[d]pyrimidines, researchers synthesized various analogs and evaluated their anticancer properties. These compounds displayed potent activity against multidrug-resistant cancer cell lines, suggesting that similar spirocyclic compounds could also possess significant anticancer effects .
Summary Table of Biological Activities
Activity Type | Compound | IC50 | Mechanism |
---|---|---|---|
Antifungal | Bacillimide | 44.24 µM | Inhibits ICL |
Anticancer | Cyclopenta[d]pyrimidine | Nanomolar range | Microtubule assembly inhibition |
Properties
Molecular Formula |
C9H14ClF2N |
---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
1',1'-difluorospiro[2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4,2'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C9H13F2N.ClH/c10-9(11)5-8(9)2-1-6-3-12-4-7(6)8;/h6-7,12H,1-5H2;1H |
InChI Key |
NQTPSXCLSMMFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2(F)F)C3C1CNC3.Cl |
Origin of Product |
United States |
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